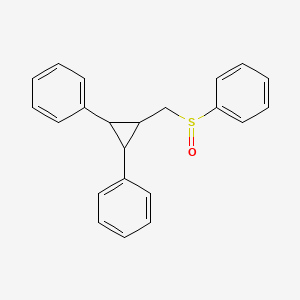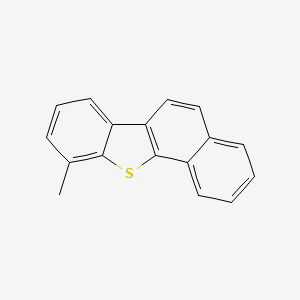
4,5'-Dimethylangelicin
Übersicht
Beschreibung
4,5'-Dimethylangelicin is a furanocoumarin.
Wissenschaftliche Forschungsanwendungen
DNA Photobinding and Photosensitizing Properties
4,5'-Dimethylangelicin is known for its notable photochemical and photosensitizing characteristics. It demonstrates the ability to form complexes with native DNA, exhibiting higher binding parameters than angelicin. Notably, it photobinds with DNA several times faster than angelicin and similarly to psoralen, without forming crosslinkages, thus acting as a monofunctional reagent. This property is also observed in vivo in Ehrlich ascites tumor cells and E. coli cells (Bordin et al., 1979).
Interaction with DNA and Inhibition of DNA Synthesis
Further research shows that 4,5'-Dimethylangelicin, under irradiation at 365 nm, exhibits a very high photoreactivity towards DNA in vivo, without forming any cross-linkage. It has been observed to cause a strong inhibition of DNA synthesis in Ehrlich ascites tumor cells (Bordon et al., 1978).
Derivatives for Photochemotherapy
A water-soluble derivative of 4,5'-Dimethylangelicin, 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, shows high photobinding to DNA and significant antiproliferative activity. This suggests its potential for clinical evaluation in photochemotherapeutic treatments for conditions like psoriasis (Guiotto et al., 1981).
Comparative Studies with Psoralen
Studies comparing 4,5'-Dimethylangelicin with psoralen indicate that 4,5'-Dimethylangelicin is less effective in DNA inter-strand cross-linking and demonstrates a stronger antiproliferative activity in Ehrlich cells and in inhibiting T2 phage infectivity. This emphasizes the need for purity in synthetic 4,5'-Dimethylangelicin to maintain its specific photobiological properties (Rodighiero et al., 1981).
Potential in Cancer Therapy
4,5'-Dimethylangelicin has been explored for its potential in cancer therapy. Its ability to inhibit DNA and RNA synthesis in tumor cells and affect the growth of bacterial cultures indicates its significance in antiproliferative applications (Guiotto et al., 1981).
Eigenschaften
CAS-Nummer |
4063-41-6 |
|---|---|
Produktname |
4,5'-Dimethylangelicin |
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4,8-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-12(14)16-13-9(7)3-4-11-10(13)6-8(2)15-11/h3-6H,1-2H3 |
InChI-Schlüssel |
PFFGIQUVLUEURV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C |
Andere CAS-Nummern |
4063-41-6 |
Synonyme |
4,5'-dimethylangelicin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid](/img/structure/B1212074.png)
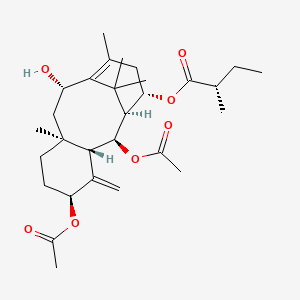
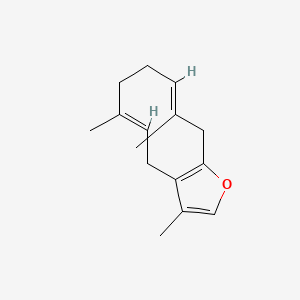
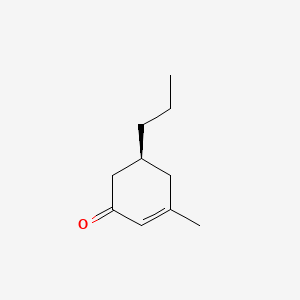
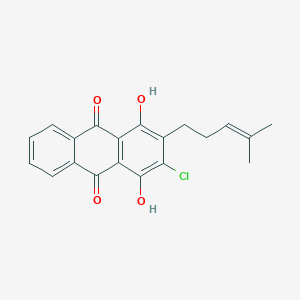
![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
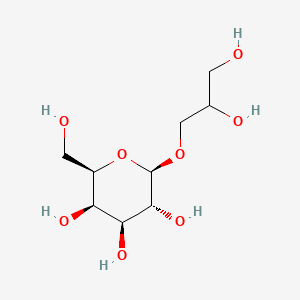
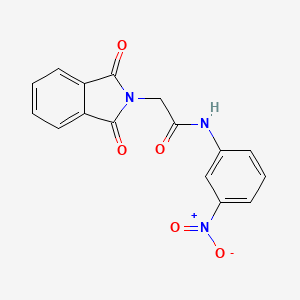
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
